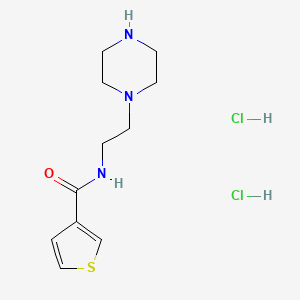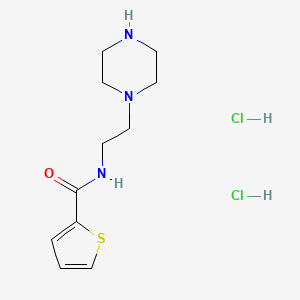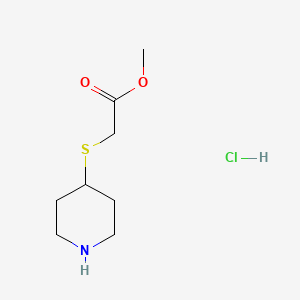
Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate
Descripción general
Descripción
Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate, commonly known as MCPP, is a chemical compound that has been widely studied for its potential uses in scientific research. This compound is a member of the picolinate family, which is known for its ability to bind to metal ions and form chelates. MCPP has been found to have a wide range of potential applications, including as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a tool for studying the mechanisms of biological processes.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Modifications
Lithiation of 2-Oxazolines : Lithiation of 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline leads to derivatives useful for various synthesis pathways, including methylation, demonstrating a broad application in chemical synthesis (Capriati et al., 2001).
Functional Isoxazole Derivatives : The reaction of 3-chloromethyl-5-phenylisoxazoles with various compounds results in the formation of isoxazoles with different functional groups, showing the versatility of chloromethyl compounds in creating diverse chemical structures (Potkin et al., 2015).
Synthesis of Antitumor Drugs : The synthesis of Sorafenib, an antitumor drug, involves the use of intermediates like methyl 4-chloropicolinate, showcasing the role of chloromethyl compounds in pharmaceutical synthesis (Yao Jian-wen, 2012).
Reactions with Nucleophiles : Ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with various nucleophiles, leading to a range of products, which highlights the reactivity and utility of chloromethyl compounds in complex chemical reactions (Gadzhili et al., 2015).
Biological and Pharmacological Research
Antimicrobial and Antitumor Activities : Certain derivatives of methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate show antimicrobial and antitumor activities, illustrating its potential in medicinal chemistry and drug development (Kubicová et al., 2003).
Platinum(II) Complexes and DNA Binding : Studies on platinum(II) complexes containing methylated derivatives of phenanthroline, which include chloromethyl groups, offer insights into their interaction with DNA, relevant for cancer research and treatment strategies (Brodie et al., 2004).
Antibacterial and Antifungal Properties : Microwave-assisted synthesis of compounds with a chloromethyl group demonstrates their effectiveness in antibacterial and antifungal applications, underscoring their potential in developing new antimicrobial agents (Sarveswari & Vijayakumar, 2016).
Propiedades
IUPAC Name |
methyl 6-(chloromethyl)-3-methyl-4-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-13(11-6-4-3-5-7-11)8-12(9-16)17-14(10)15(18)19-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSKQIKCDVJBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1C(=O)OC)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431155.png)



![2-[(Propane-2-sulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431160.png)
![4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431161.png)
![4-[(2-Methylpropyl)sulfanyl]piperidine hydrochloride](/img/structure/B1431165.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431170.png)
![3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431173.png)
![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)

![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)
![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B1431178.png)